4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE
描述
Nomenclature and Structural Identification
The compound under investigation possesses a complex systematic nomenclature that reflects its intricate molecular architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is 4-{2-{[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)-carbonyl]-amino}-ethyl}-benzenesulfonyl chloride. This designation precisely describes the molecular structure, beginning with the benzene ring substituted at the para position with a sulfonyl chloride group, connected through an ethylene bridge to an amide functionality, which in turn is linked to a substituted pyrrolidinone ring system.
Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to systematic naming. The compound is also known as benzenesulfonyl chloride, 4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]-. Additional systematic names include 4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)benzene-1-sulfonyl chloride. These variations demonstrate the complexity inherent in naming such structurally elaborate organic molecules while maintaining chemical accuracy and unambiguity.
The molecular structure consists of several distinct functional domains that contribute to its chemical properties and reactivity. The core benzene ring serves as the central aromatic platform, bearing a sulfonyl chloride group that imparts significant electrophilic character to the molecule. The ethylene linker connects this aromatic system to an amide bond, which provides both structural rigidity and potential hydrogen bonding capabilities. The pyrrolidinone moiety, featuring ethyl and methyl substituents, represents the most structurally complex portion of the molecule and contributes significantly to its overall three-dimensional conformation.
Structural characterization data reveals specific geometric and electronic properties of this compound. The molecular formula C₁₆H₁₉ClN₂O₄S indicates the presence of sixteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The calculated molecular weight of 370.85 daltons reflects the substantial size of this organic molecule. The presence of multiple heteroatoms distributed throughout the structure creates distinct regions of varying electron density, influencing both chemical reactivity and potential biological interactions.
Chemical Classification and Registry Information
The compound has been assigned the Chemical Abstracts Service registry number 119043-16-2, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registry number facilitates precise identification and tracking of the compound across various scientific, commercial, and regulatory contexts. The assignment of this particular registry number indicates that the compound has been formally recognized and catalogued within the comprehensive Chemical Abstracts Service database system.
The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 8E7H98H59M to this compound, providing an additional layer of regulatory identification. This identifier is particularly significant in pharmaceutical contexts, as it enables precise tracking and regulation of substances used in drug development and manufacturing processes. The assignment of such an identifier suggests regulatory awareness of the compound's role in pharmaceutical synthesis pathways.
International chemical identifier systems have also been applied to characterize this compound. The International Chemical Identifier key KEFLFSMLSAEGQB-UHFFFAOYSA-N provides a standardized representation of the molecular structure that can be universally recognized across different chemical databases and software systems. This standardization facilitates international scientific communication and data exchange regarding the compound's properties and applications.
The compound's classification within broader chemical categories reflects its multifunctional nature. It belongs to the class of organosulfur compounds due to the presence of the sulfonyl chloride group. Simultaneously, it can be classified as an amide derivative because of the carbonyl-nitrogen linkage connecting the pyrrolidinone and ethylene portions of the molecule. The presence of the heterocyclic pyrrolidinone system places it within the category of nitrogen-containing heterocycles, specifically lactam derivatives.
Table 1: Registry and Identification Information
Historical Context and Development
The development of this compound is intrinsically linked to the broader historical evolution of sulfonylurea-based antidiabetic medications. The discovery and development of sulfonylurea compounds as therapeutic agents began in the mid-twentieth century, with the recognition that certain sulfur-containing organic molecules could stimulate insulin secretion from pancreatic beta cells. The first sulfonylurea, tolbutamide, was introduced commercially in Germany in 1956, followed by chlorpropamide, acetohexamide, and tolazamide as first-generation sulfonylureas.
The progression to second-generation sulfonylureas occurred in 1984, more than fourteen years after their introduction in Europe, when glyburide and glipizide became available in the United States. These compounds demonstrated enhanced potency compared to their predecessors and represented significant advances in antidiabetic therapy. The continued development of this therapeutic class culminated in the introduction of glimepiride, a third-generation sulfonylurea, in 1995 in the United States.
The synthesis of this compound emerged as part of the sophisticated synthetic methodologies developed for glimepiride production. Research documented in patent literature from 2003 describes novel processes for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl compounds, including intermediates related to this sulfonyl chloride derivative. These synthetic developments represented significant advances in pharmaceutical manufacturing, enabling more efficient and reliable production of complex therapeutic molecules.
The compound's role as Glimepiride Impurity 47 reflects the rigorous quality control standards applied to pharmaceutical manufacturing. The identification and characterization of synthetic impurities became increasingly important as regulatory agencies implemented more stringent requirements for drug purity and safety. The formal designation of this compound as a recognized impurity demonstrates the pharmaceutical industry's commitment to comprehensive analytical characterization of all substances present in drug products, even at trace levels.
Significance in Organic and Medicinal Chemistry
The compound represents a sophisticated example of multifunctional organic synthesis, incorporating several challenging chemical transformations within a single molecular framework. The presence of the sulfonyl chloride functionality makes it a valuable synthetic intermediate, as this group is highly reactive toward nucleophiles and can undergo various substitution reactions. This reactivity enables the conversion of the sulfonyl chloride to other functional groups, including sulfonamides, which are prevalent in pharmaceutical chemistry.
In the context of glimepiride synthesis, this compound serves as an intermediate in the preparation of 4-[2-[(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide. This transformation involves the nucleophilic substitution of the chloride with an appropriate amine nucleophile, demonstrating classical organic chemistry principles applied to pharmaceutical synthesis. The successful execution of such transformations requires careful control of reaction conditions, including temperature, solvent selection, and reagent stoichiometry.
The compound's structural complexity provides insights into modern pharmaceutical design strategies. The incorporation of multiple functional groups within a single molecule allows for fine-tuning of pharmacological properties, including target selectivity, metabolic stability, and bioavailability. The pyrrolidinone moiety, in particular, represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds due to its favorable pharmacological properties.
Research methodologies for synthesizing related compounds have evolved significantly, incorporating advanced techniques such as organic base-mediated reactions and protection-deprotection strategies. Patent literature describes the use of various organic bases, including 4-dimethylaminopyridine, 4-pyrrolidinopyridine, diisopropylethylamine, and tetramethylguanidine, for facilitating key synthetic transformations. These methodological advances have enabled the efficient preparation of complex molecules with high purity standards required for pharmaceutical applications.
Table 2: Physicochemical Properties
The analytical characterization of this compound has contributed to the broader understanding of structure-property relationships in organosulfur chemistry. Spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have been employed to confirm structural assignments and monitor synthetic transformations. These analytical approaches have become increasingly sophisticated, enabling the detection and quantification of impurities at parts-per-million levels, which is essential for pharmaceutical quality control.
The compound's significance extends beyond its immediate role in glimepiride synthesis to broader applications in synthetic organic chemistry. The methodologies developed for its preparation have influenced approaches to synthesizing other complex pharmaceutical intermediates, contributing to the advancement of synthetic chemistry as a discipline. The successful integration of multiple functional groups within a single synthetic sequence demonstrates the sophisticated level of chemical understanding achieved in modern pharmaceutical research and development.
属性
IUPAC Name |
4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLFSMLSAEGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699265 | |
| Record name | 4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119043-16-2 | |
| Record name | 4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119043-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl chloride, 4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]benzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7H98H59M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Primary Synthesis Route via Sulfonylation and Amide Coupling
The most well-documented method involves a two-step sequence starting from 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid (EMPDCA). In the first step, EMPDCA undergoes activation with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate reacts with 4-(2-aminoethyl)benzenesulfonamide in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, yielding the amide precursor. Subsequent treatment with phosphorus pentachloride (PCl₅) in chloroform at reflux temperature (61°C) for 6 hours converts the sulfonamide group to the target sulfonyl chloride.
Key reaction parameters:
-
Molar ratio: 1:1.2 (EMPDCA : 4-(2-aminoethyl)benzenesulfonamide)
-
Solvent system: Dichloromethane for amidation; chloroform for chlorination
-
Yield: 72–75% after column chromatography (silica gel, ethyl acetate/hexane 3:7)
Alternative One-Pot Synthesis
A modified approach condenses the synthesis into a single vessel by employing 4-(2-isocyanatoethyl)benzenesulfonyl chloride as the starting material. Reaction with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-amine in tetrahydrofuran (THF) at −20°C produces the target compound through nucleophilic addition-elimination. This method reduces purification steps but requires strict temperature control to prevent isocyanate polymerization.
Comparative analysis of methods:
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total reaction time | 14 hours | 8 hours |
| Overall yield | 68–72% | 61–65% |
| Purity (HPLC) | 99.2% | 97.8% |
| Scalability | >10 kg batch | <5 kg batch |
Reaction Mechanism and Kinetic Studies
Amide Bond Formation Kinetics
The rate-determining step in the two-step synthesis involves nucleophilic attack of the primary amine on the acyl chloride carbonyl carbon. Second-order kinetics were observed with a rate constant at 25°C. Dielectric constant studies in mixed solvents (dichloromethane/dimethylformamide) revealed optimal reaction rates at ε = 12.5, balancing reactant solubility and transition state stabilization.
Sulfonamide to Sulfonyl Chloride Conversion
Phosphorus pentachloride-mediated chlorination follows a concerted mechanism where PCl₅ acts as both Lewis acid and chloride source. In situ P NMR studies identified the intermediate phosphorus species as POCl₃, confirming complete conversion when the P signal at δ −6.2 ppm (PCl₅) disappears. The reaction exhibits an activation energy () of 45.3 kJ/mol, with Arrhenius pre-exponential factor .
Process Optimization and Industrial Considerations
Solvent Selection Criteria
Industrial-scale production prefers chlorinated solvents due to their ability to stabilize reactive intermediates:
Impurity Profile Management
Common impurities identified by LC-MS:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Hydrolyzed sulfonic acid | Sulfonyl chloride → SO₃H | Strict anhydrous conditions |
| Dimerized pyrrolidone | Michael adduct at β-position | Temperature control <40°C |
| Chlorinated byproducts | Aromatic ring Cl-substitution | Limit PCl₅ excess to <10% |
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
IR (KBr, cm⁻¹):
-
1735 (C=O, pyrrolidone)
-
1372, 1165 (S=O asymmetric/symmetric stretching)
-
758 (C-Cl)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃)
-
δ 2.28 (s, 3H, pyrrolidine-CH₃)
-
δ 3.65 (m, 2H, NCH₂CH₂SO₂)
-
δ 7.82 (d, J=8.4 Hz, 2H, aromatic H-ortho to SO₂)
Elemental analysis:
Calculated for C₁₆H₁₉ClN₂O₄S: C 51.83%, H 5.16%, N 7.55%
Found: C 51.67%, H 5.22%, N 7.48%
Pharmaceutical Applications and Derivative Synthesis
As the key intermediate for Glimepiride (third-generation sulfonylurea), the target compound’s quality directly impacts drug efficacy. Recent studies demonstrate its utility in synthesizing antimicrobial thiazole derivatives when reacted with substituted phenyl thioureas (Table 1).
Table 1: Antimicrobial derivatives synthesized from 119043-16-2
| Derivative Code | Substitution Pattern | MIC against S. aureus (μg/mL) |
|---|---|---|
| AF-1 | 2-Chlorophenyl thiazole | 12.5 |
| AF-4 | 4-Fluorophenyl thiazole | 25.0 |
| AF-12 | Parent thiazole | 50.0 |
化学反应分析
Types of Reactions
4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinone derivatives or reduction to form pyrrolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
Pharmaceutical Applications
1. Synthesis of Antidiabetic Agents:
One of the primary applications of this compound is as an intermediate in the synthesis of Glimepiride, a sulfonylurea hypoglycemic agent used to treat type 2 diabetes mellitus. The synthesis involves several steps where 4-{2-{[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)-carbonyl]-amino}-ethyl}-benzenesulfonyl chloride acts as a precursor to generate the active pharmaceutical ingredient (API) .
2. Development of Other Therapeutic Agents:
Beyond its role in antidiabetic drugs, this compound is also explored for its potential in synthesizing other therapeutic agents that target various diseases. Its structure allows for modifications that can lead to derivatives with different biological activities, including anticancer and anti-inflammatory properties .
Case Studies and Research Findings
Case Study 1: Glimepiride Synthesis
In a study focusing on the efficient synthesis of Glimepiride, researchers highlighted the importance of using intermediates like this compound to enhance yield and reduce reaction times. The study demonstrated that optimizing reaction conditions using this intermediate significantly improved the overall efficiency of producing Glimepiride .
Case Study 2: Anticancer Activity
Another research initiative investigated derivatives synthesized from this compound for their potential anticancer effects. The study found that certain modifications to the pyrrole ring structure led to compounds exhibiting significant cytotoxic activity against various cancer cell lines, suggesting a promising avenue for drug development .
作用机制
The mechanism of action of 4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE involves its ability to react with nucleophiles, particularly amino groups in proteins and enzymes. This reaction forms stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
相似化合物的比较
Key Structural Differences :
- The ethyl and methyl groups on the pyrrole ring enhance lipophilicity compared to unsubstituted analogs (clogP = 2.8 vs. 1.5) .
- The sulfonyl chloride group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions than carboxamide derivatives .
Pharmacological and Bioactivity Profiles
Hierarchical clustering of bioactivity data (NCI-60 and PubChem datasets) reveals that the compound clusters with protease inhibitors and kinase modulators due to its sulfonyl chloride and pyrrole motifs . Compared to analogs:
- Binding Affinity: The compound exhibits 30% higher affinity for serine proteases (e.g., trypsin-like enzymes) than simpler benzenesulfonyl chlorides, attributed to the pyrrole-carbonyl-aminoethyl sidechain’s hydrogen-bonding capacity .
- Selectivity : Unlike thiophene-based sulfonyl chlorides, this compound shows negligible activity against cytochrome P450 enzymes, likely due to steric hindrance from the ethyl group .
Computational and Experimental Validation
- Molecular Dynamics Simulations: The pyrrole-carbonyl-aminoethyl sidechain stabilizes interactions with trypsin-like binding pockets via π-π stacking (pyrrole ring) and hydrogen bonds (carbonyl group) .
- X-ray Crystallography : SHELX-refined structures confirm that the ethyl group induces a 15° torsional angle deviation in the pyrrole ring compared to methyl-only analogs, impacting ligand-receptor complementarity .
Research Findings and Implications
Bioactivity-Structure Correlation : The compound’s bioactivity profile aligns with structurally related protease inhibitors, validating the “similar structure, similar activity” hypothesis .
SAR Insights: Minor modifications (e.g., replacing ethyl with isopropyl) reduce solubility by 40%, highlighting the delicate balance between lipophilicity and bioavailability .
Toxicity Considerations : Read-across analysis using US-EPA CompTox data identifies analogs with hepatotoxicity risks, suggesting the need for targeted in vitro screening .
生物活性
4-{2-{[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)-carbonyl]-amino}-ethyl}-benzenesulfonyl chloride, also known as Glimepiride Impurity 47, is a sulfonamide derivative that serves as an intermediate in the synthesis of Glimepiride, a widely used antidiabetic medication. This compound has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications.
The molecular formula of this compound is C₁₆H₁₉ClN₂O₄S, with a molecular weight of 370.85 g/mol. It features a sulfonyl chloride functional group, which is significant for its reactivity and potential biological interactions. The predicted density is approximately 1.338 g/cm³, and it has a pKa value of 12.06, indicating its acidic nature in solution .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antidiabetic Activity
As an impurity in Glimepiride synthesis, this compound shares similar mechanisms of action with sulfonylureas, which primarily function by stimulating insulin secretion from pancreatic beta cells. Studies indicate that derivatives of this compound exhibit significant hypoglycemic effects in diabetic models, contributing to their potential use in diabetes management .
Anticancer Potential
Recent research has explored the anticancer properties of pyrrole derivatives, including those related to this compound. For instance, compounds with structural similarities have shown moderate cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 25 | |
| Compound B | MCF7 (Breast Cancer) | 30 | |
| Compound C | HeLa (Cervical Cancer) | 20 |
Case Study 1: Antidiabetic Efficacy
In a study involving diabetic rats treated with Glimepiride and its impurities, it was observed that the administration of these compounds resulted in a significant reduction in blood glucose levels compared to control groups. This highlights the relevance of this compound as a potential contributor to the therapeutic effects seen with Glimepiride .
Case Study 2: Cytotoxic Effects on Cancer Cells
A comparative analysis was conducted on various pyrrole derivatives against colon carcinoma cell lines (HCT116). The study found that certain modifications to the pyrrole structure increased cytotoxicity significantly when evaluated against standard chemotherapeutic agents like vinblastine. The results suggest that further exploration into structural modifications could enhance the anticancer efficacy of compounds related to this sulfonamide .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s pyrrolidone and sulfonyl chloride moieties suggest a multi-step synthesis. Key steps include:
- Acylation : Coupling the pyrrolidone core with the ethylamine linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Sulfonylation : Reacting the intermediate with benzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges for aqueous matrices or reverse-phase HPLC for organic phases .
- Characterization :
- NMR : Analyze - and -NMR spectra for pyrrolidone carbonyl (δ ~170 ppm) and sulfonyl chloride (δ ~140 ppm) signals .
- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion peak [M–Cl] .
- X-ray Crystallography : For definitive structural confirmation, grow crystals via slow evaporation in ethanol/water (7:3) and compare bond lengths/angles with DFT-predicted values .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Key Insights :
- The sulfonyl chloride group exhibits high electrophilicity (LUMO energy ~ -1.5 eV), making it reactive toward nucleophiles (e.g., amines in biomolecules) .
- The pyrrolidone ring’s electron-withdrawing nature stabilizes the transition state during substitution reactions .
- Validation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm) with experimental data to refine parameters .
Q. What experimental and computational strategies can predict this compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS; sulfonyl chloride hydrolyzes to sulfonic acid (retention time shift from 8.2 to 6.5 min) .
- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., chloro radicals via EPR spectroscopy) .
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (>100 days, indicating persistence) and bioaccumulation potential (log Kow ~2.3) .
Q. How can molecular docking and machine learning (ML) models predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Workflow :
Prepare the compound’s 3D structure (Open Babel) and optimize protonation states (PropKa).
Dock into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize poses with sulfonyl chloride near catalytic serine .
- ML-Driven Design :
- Train a random forest model on existing sulfonamide inhibitors to predict IC values. Key descriptors include polar surface area (>90 Å) and H-bond acceptor count (>4) .
- Generate derivative libraries with DeepChem and prioritize candidates with improved solubility (ALogP < 3) .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : Some protocols report 60–70% yields , while others achieve >85% via microwave-assisted synthesis . Validate by replicating under controlled conditions (e.g., 100 W, 80°C, 30 min).
- DFT vs. Experimental IR : Computed C=O stretches may deviate by ±20 cm due to solvent effects; include implicit solvent models (e.g., PCM) for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
